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Compound of Interest

Compound Name: 3-Chloro-4-fluorocinnamic acid

Cat. No.: B189934

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-fluorocinnamic acid
(CAS Number: 155814-22-5), a halogenated aromatic carboxylic acid with significant potential
as a building block in medicinal chemistry and materials science. The strategic placement of
both a chlorine and a fluorine atom on the phenyl ring modifies the electronic properties and
metabolic stability of the cinnamic acid scaffold, making it an attractive precursor for the
synthesis of novel therapeutic agents. This document details the physicochemical properties,
provides representative experimental protocols for its synthesis and potential biological
evaluation, and illustrates key processes through workflow diagrams.

Core Properties and Data

3-Chloro-4-fluorocinnamic acid is a solid, crystalline compound at room temperature.[1] Its
core physicochemical data, essential for handling, storage, and reaction planning, are
summarized below.
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Property Value Reference(s)
CAS Number 155814-22-5 [2]
Molecular Formula CoHeCIFO2 [2]
Molecular Weight 200.59 g/mol [1]

(2E)-3-(3-chloro-4-
IUPAC Name ) ) [2]
fluorophenyl)prop-2-enoic acid

Appearance Solid [1]
Purity Typically 295% [1]
. . 326.1°C at 760 mmHg
Boiling Point )
(Predicted)
OYFKFZBXVYKVCD-
InChl Key [1][2]

DUXPYHPUSA-N

Synthesis and Experimental Protocols

The synthesis of cinnamic acids is a well-established field in organic chemistry. The Perkin
reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in
the presence of an alkali salt of the acid, is a classical and effective method for this
transformation.[3]

Representative Synthesis via Perkin Reaction

This protocol describes a representative method for the synthesis of 3-Chloro-4-
fluorocinnamic acid starting from 3-Chloro-4-fluorobenzaldehyde.

Reaction Scheme: 3-Chloro-4-fluorobenzaldehyde + Acetic Anhydride --(NaOAc, A)--> 3-
Chloro-4-fluorocinnamic acid
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Synthesis Workflow: Perkin Reaction

Reagents:
- 3-Chloro-4-fluorobenzaldehyde
- Acetic Anhydride
- Sodium Acetate

1. Preparation

Y

Combine reagents in a reaction vessel equipped for heating under reflux.

2. Reaction

Y

Heat the mixture to reflux (e.g., 140-160°C) for several hours.
Monitor reaction progress via TLC.

8. Quenching & Initial Purification

Y

Cool the reaction mixture and pour into water.
Perform steam distillation to remove unreacted aldehyde.

4. Precipitation

Y

Acidify the aqueous residue with concentrated HCI to precipitate the crude product

b. Final Purification

Y

Filter the crude solid.
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure product|

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Chloro-4-fluorocinnamic acid.
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Materials:

3-Chloro-4-fluorobenzaldehyde (1.0 eq)
Acetic anhydride (3.0 eq)

Anhydrous sodium acetate (2.0 eq)
Deionized water

Concentrated hydrochloric acid (HCI)
Ethanol (for recrystallization)

Round-bottom flask, reflux condenser, heating mantle, steam distillation apparatus, Buchner
funnel

Procedure:

Reaction Setup: In a round-bottom flask, combine 3-Chloro-4-fluorobenzaldehyde, acetic
anhydride, and freshly fused, powdered sodium acetate. Equip the flask with a reflux
condenser.

Heating: Heat the mixture in an oil bath to reflux (approximately 140-160°C) with stirring for
5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC).

Work-up: After cooling, pour the reaction mixture into a larger flask containing water. Remove
the unreacted aldehyde by steam distillation.[4]

Precipitation: Cool the residual solution and filter if necessary. Slowly acidify the clear filtrate
with concentrated HCI with vigorous stirring until the precipitation of the crude cinnamic acid
is complete.

Purification: Collect the crude 3-Chloro-4-fluorocinnamic acid by vacuum filtration,
washing with cold water. Purify the product by recrystallization from an ethanol/water mixture
to yield the final product.
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Applications in Drug Discovery and Biological
Activity

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities,
including antimicrobial, anti-inflammatory, and anticancer properties.[5] The introduction of
halogens, such as chlorine and fluorine, can enhance the lipophilicity and metabolic stability of
these compounds, often leading to increased biological potency.[2][6]

Potential Antimicrobial Activity

Halogenated cinnamic acid derivatives have demonstrated notable activity against various
bacterial and fungal strains.[2][7] The following protocol is a representative method for
evaluating the antimicrobial efficacy of 3-Chloro-4-fluorocinnamic acid.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the title
compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

3-Chloro-4-fluorocinnamic acid

o Bacterial strain (e.g., S. aureus ATCC 25923)
e Mueller-Hinton Broth (MHB)

o Dimethyl sulfoxide (DMSO) for stock solution
o Sterile 96-well microtiter plates

e Spectrophotometer (plate reader)

Procedure:

o Stock Solution: Prepare a stock solution of 3-Chloro-4-fluorocinnamic acid in DMSO (e.g.,
at 10 mg/mL).
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Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using
MHB to achieve a range of desired concentrations.

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland
turbidity, then dilute it to achieve a final concentration of approximately 5 x 10> CFU/mL in
each well.

Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include
a positive control (bacteria in MHB without the compound) and a negative control (MHB
only). Incubate the plate at 37°C for 18-24 hours.

Data Analysis: Determine the MIC by visual inspection as the lowest concentration of the
compound that completely inhibits visible bacterial growth. This can be confirmed by
measuring the optical density at 600 nm.
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Workflow: Antimicrobial MIC Assay

Prepare stock solution of test compound in DMSO.

1. Dilution Series

Y

Perform 2-fold serial dilutions in a 96-well plate with growth medium.

P. Inoculation

Y

Prepare standardized bacterial inoculum and add to wells.

B. Incubation

\4
Incubate plate at 37°C for 18-24 hours.

4. Result Analysis

\4

Read results visually or with a plate reader to determine the lowest concentration with no growth (MIC)

Click to download full resolution via product page

Caption: Experimental workflow for an MIC determination assay.
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Potential Anti-inflammatory Mechanism of Action

Cinnamic acid derivatives have been reported to exert anti-inflammatory effects by modulating
key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-kB) pathway, which
Is a central regulator of inflammation.[8] Inhibition of this pathway reduces the expression of
pro-inflammatory cytokines like TNF-a and IL-6. While the specific activity of 3-Chloro-4-
fluorocinnamic acid on this pathway requires experimental validation, it represents a plausible

mechanism of action for this class of compounds.
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Hypothesized Anti-inflammatory Signaling
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Caption: Potential inhibition of the NF-kB inflammatory pathway.
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Conclusion

3-Chloro-4-fluorocinnamic acid is a versatile chemical intermediate with considerable
potential for applications in drug discovery and development. Its halogenated structure
provides a foundation for creating derivatives with potentially enhanced biological activities.
The representative protocols and data presented in this guide offer a starting point for
researchers to explore the synthesis and therapeutic applications of this promising compound.
Further studies are warranted to fully elucidate its biological activity profile and mechanisms of
action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

